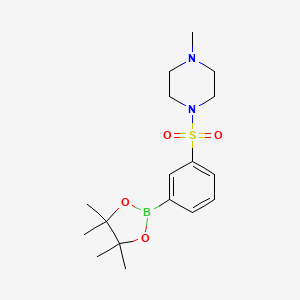

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

CAS No.: 1033743-79-1

Cat. No.: VC4164833

Molecular Formula: C17H27BN2O4S

Molecular Weight: 366.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033743-79-1 |

|---|---|

| Molecular Formula | C17H27BN2O4S |

| Molecular Weight | 366.28 |

| IUPAC Name | 1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine |

| Standard InChI | InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3 |

| Standard InChI Key | IGCKYMGZVGIVIF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester has the molecular formula C₁₇H₂₇BN₂O₄S and a molecular weight of 366.28 g/mol . Its structure comprises:

-

A phenylboronic acid pinacol ester core, which stabilizes the boronic acid group for synthetic applications.

-

A sulfonyl group (-SO₂-) at the 3-position of the phenyl ring, enhancing electrophilicity and enabling hydrogen-bonding interactions.

-

A 4-methylpiperazine substituent linked via the sulfonyl group, contributing to solubility and bioactivity .

The SMILES notation (CN1CCN(S(=O)(C2=CC=CC(B3OC(C)(C(C)(O3)C)C)=C2)=O)CC1) and InChI key (IGCKYMGZVGIVIF-UHFFFAOYSA-N) confirm the spatial arrangement of these functional groups .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Limited data; likely soluble in DMSO, THF | |

| Stability | Stable under refrigerated storage |

The pinacol ester group (a cyclic boronic ester with two methyl groups) enhances stability against protodeboronation, making the compound suitable for prolonged storage and reactions requiring anhydrous conditions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

-

Formation of Phenylboronic Acid Pinacol Ester:

-

Sulfonation:

-

Introduction of the sulfonyl group via reaction with chlorosulfonic acid or sulfur trioxide, yielding 3-sulfophenylboronic acid pinacol ester.

-

-

Piperazine Coupling:

Critical Reaction Conditions:

-

Anhydrous solvents (e.g., THF, DCM) to prevent boronic acid hydrolysis.

-

Catalytic bases (e.g., triethylamine) to facilitate sulfonamide bond formation .

Purification and Characterization

Purification typically employs silica gel chromatography (hexane/ethyl acetate gradients), followed by recrystallization . Analytical confirmation uses:

-

¹H/¹³C NMR: Peaks for pinacol methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.0 ppm), and piperazine signals (δ 2.3–3.0 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 366.28.

Applications in Pharmaceutical Research

Enzyme Inhibition

The compound’s sulfonamide and boronic acid groups enable dual mechanisms of enzyme interaction:

-

Sulfonamide: Binds to enzyme active sites via hydrogen bonding, commonly targeting proteases and kinases .

-

Boronic Acid: Acts as a transition-state analog in protease inhibition (e.g., proteasome inhibition akin to bortezomib) .

Recent Studies:

-

Cancer Pathways: Evaluated as an inhibitor of HDAC6 (histone deacetylase 6), a target in multiple myeloma and neurodegenerative diseases.

-

Antimicrobial Activity: Preliminary screens show activity against Staphylococcus aureus via undecaprenyl pyrophosphate synthase inhibition.

Suzuki-Miyaura Cross-Coupling

As a boronic ester, the compound participates in palladium-catalyzed cross-couplings to form biaryl structures, critical in constructing drug scaffolds . Advantages over boronic acids include:

Example Reaction:

where Ar = 3-(4-Methylpiperazin-1-ylsulfonyl)phenyl .

Comparative Analysis with Structural Analogs

Positional Isomers

Functional Group Variants

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume